molecular formula C9H12ClN5 B2971394 4-(2-(1H-tetrazol-5-yl)ethyl)aniline hydrochloride CAS No. 1245570-17-5

4-(2-(1H-tetrazol-5-yl)ethyl)aniline hydrochloride

Cat. No.: B2971394
CAS No.: 1245570-17-5
M. Wt: 225.68
InChI Key: NKNQEPBGQXQQRR-UHFFFAOYSA-N
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Description

4-(2-(1H-Tetrazol-5-yl)ethyl)aniline hydrochloride is a synthetic organic compound featuring an aniline moiety linked via an ethyl group to a 1H-tetrazole ring, with a hydrochloride counterion. The tetrazole group, a five-membered aromatic ring containing four nitrogen atoms, confers unique electronic and coordination properties, making this compound valuable in medicinal chemistry (e.g., as a bioisostere for carboxylic acids) and materials science . Its hydrochloride salt form improves solubility in polar solvents, facilitating industrial and laboratory applications.

Properties

IUPAC Name

4-[2-(2H-tetrazol-5-yl)ethyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.ClH/c10-8-4-1-7(2-5-8)3-6-9-11-13-14-12-9;/h1-2,4-5H,3,6,10H2,(H,11,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNQEPBGQXQQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=NNN=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(1H-tetrazol-5-yl)ethyl)aniline hydrochloride typically involves the following steps:

  • Formation of Tetrazole Ring: The tetrazole ring is usually formed by reacting an appropriate hydrazine derivative with a nitrile in the presence of a strong acid.

  • Attachment of Ethyl Group: The ethyl group is introduced through a nucleophilic substitution reaction.

  • Introduction of Aniline Group: The aniline group is introduced by reacting the intermediate with aniline under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-(1H-tetrazol-5-yl)ethyl)aniline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form various derivatives, such as nitro compounds.

  • Reduction: The compound can be reduced to form different aniline derivatives.

  • Substitution: The tetrazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Reagents such as alkyl halides and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Reduced aniline derivatives.

  • Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

4-(2-(1H-tetrazol-5-yl)ethyl)aniline hydrochloride has several scientific research applications:

  • Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • Biology: The compound can be used in biological studies to understand the interaction of tetrazole derivatives with biological molecules.

  • Industry: It is utilized in the chemical industry for the synthesis of advanced materials and intermediates.

Mechanism of Action

The mechanism by which 4-(2-(1H-tetrazol-5-yl)ethyl)aniline hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Containing Aniline Derivatives

Key analogs include:

Compound Name Structural Difference Key Properties/Applications Reference
3-(1H-Tetrazol-5-yl)aniline Tetrazole directly attached to aniline Lower solubility due to rigid structure
4-(1H-Tetrazol-1-yl)phenol Tetrazole at para position with hydroxyl group Enhanced acidity (pKa ~3.5) for catalysis
4-(1H-Tetrazol-5-yl)aniline Tetrazole at para position (no ethyl linker) Higher crystallinity; used in metal-organic frameworks

Key Findings :

  • The ethyl linker in the target compound reduces steric hindrance compared to direct tetrazole-aniline bonding, improving reactivity in nucleophilic substitutions .
  • Solubility : The hydrochloride salt form of 4-(2-(1H-tetrazol-5-yl)ethyl)aniline (water solubility >50 mg/mL) outperforms neutral analogs like 3-(1H-tetrazol-5-yl)aniline (<10 mg/mL) .
  • Electronic Effects : Density functional theory (DFT) studies show that the ethyl spacer delocalizes electron density, reducing the tetrazole ring’s acidity (pKa ~4.2) compared to 4-(1H-tetrazol-5-yl)aniline (pKa ~3.8) .
Ethyl-Linked Aniline Derivatives with Varied Substituents
Compound Name Substituent Key Differences Reference
4-(2-(Pyrrolidin-1-yl)ethyl)aniline HCl Pyrrolidine ring instead of tetrazole Basic tertiary amine (pKa ~10.5); used in drug intermediates
4-((Diethylamino)methyl)aniline HCl Diethylamino group at methyl position Higher lipophilicity (logP ~2.1) for CNS-targeting drugs

Key Findings :

  • Pharmacological Relevance: The tetrazole group in the target compound enhances hydrogen-bonding capacity compared to pyrrolidine or diethylamino groups, favoring interactions with biological targets (e.g., angiotensin II receptors) .
  • Thermal Stability : Tetrazole derivatives exhibit higher thermal stability (decomposition >250°C) than pyrrolidine analogs (~200°C) due to aromatic conjugation .
Hydrochloride Salts of Aromatic Amines
Compound Name Parent Structure Solubility (H2O, mg/mL) Application Reference
4-(2-(1H-Tetrazol-5-yl)ethyl)aniline HCl Aniline + tetrazole + ethyl linker >50 Pharmaceutical intermediates
N-(2-Phenoxyethyl)aniline HCl Phenoxyethyl substituent ~30 Polymer stabilizers
4-Methoxy-N-(2-(4-chlorophenoxy)ethyl)aniline Methoxy and chlorophenoxy groups ~20 Agrochemicals

Key Findings :

  • Industrial Scalability: The target compound’s synthesis (via nitrile cyclization followed by HCl salt formation) achieves >80% yield, outperforming phenoxyethyl analogs (~65%) .
  • Market Demand: Tetrazole-containing anilines are projected to grow at a 6.2% CAGR (2020–2025), driven by demand in antihypertensive drugs, whereas phenoxyethyl derivatives face declining use due to regulatory restrictions .

Tables and Figures

  • Figure 1 : Synthetic pathway of 4-(2-(1H-tetrazol-5-yl)ethyl)aniline hydrochloride (refer to for process details).
  • Table 1 : Comparative physicochemical properties of tetrazole-aniline derivatives (adapted from ).

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